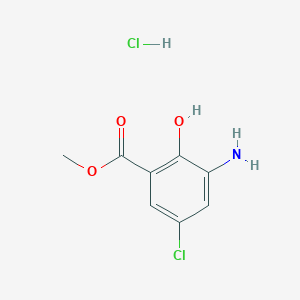
Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride: is a chemical compound with the molecular formula C8H8ClNO3 . It is also known by other names such as Methyl 3-amino-5-chlorosalicylate and 3-Amino-5-chloro-salicylic Acid Methyl Ester . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antiemetic drugs like Azasetron .
作用机制
Target of Action
The primary targets of Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound contains an amino group and a hydroxy group, which may interact with various biological targets .
Pharmacokinetics
Its solubility in DMSO and methanol suggests that it may have good bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
生化分析
Biochemical Properties
Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can interact with enzymes involved in the synthesis of nucleotides, leading to alterations in DNA and RNA synthesis . Additionally, this compound can bind to specific proteins, modulating their activity and influencing cellular signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events . Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to active sites of enzymes, inhibiting their catalytic activity and leading to changes in metabolic flux . Additionally, this compound can interact with DNA and RNA, affecting their stability and function. It has also been shown to modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but can degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit enzymes involved in nucleotide synthesis, leading to changes in the levels of nucleotides and their derivatives . Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism, resulting in alterations in metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function, with higher concentrations observed in certain tissues and organelles.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride typically involves the reduction of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate . The reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-quality reagents .
化学反应分析
Types of Reactions: Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed:
Substitution Reactions: Products depend on the substituents introduced.
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines and other reduced derivatives.
科学研究应用
Chemistry: Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds .
Biology and Medicine: In medicine, it serves as a precursor for the synthesis of antiemetic drugs like Azasetron, which is used to prevent nausea and vomiting caused by chemotherapy .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
相似化合物的比较
- Methyl 3-amino-5-hydroxybenzoate
- Methyl 3-amino-5-chloro-2-hydroxybenzoate
Uniqueness: Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals .
属性
IUPAC Name |
methyl 3-amino-5-chloro-2-hydroxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3.ClH/c1-13-8(12)5-2-4(9)3-6(10)7(5)11;/h2-3,11H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPLJIAISSQWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


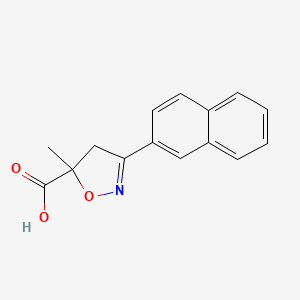
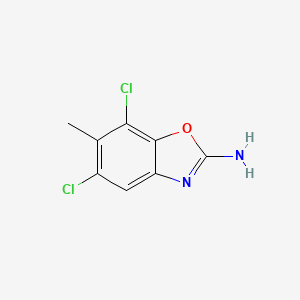


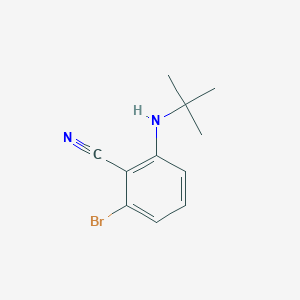
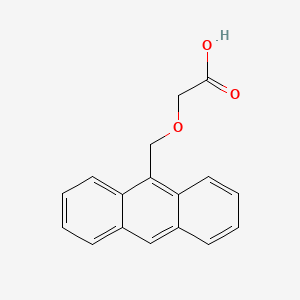


![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride](/img/structure/B6350319.png)
![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
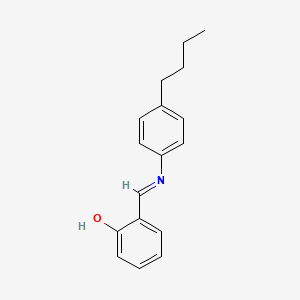
![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)
